(S)-Lercanidipine hydrochloride is the eutomer of lercanidipine hydrochloride, a dihydropyridine calcium channel blocker. [] While the racemic mixture is clinically used as an antihypertensive agent, (S)-Lercanidipine hydrochloride demonstrates higher potency and selectivity for calcium channels. [] In scientific research, this enantiomer serves as a valuable tool for investigating:
(S)-Lercanidipine hydrochloride exerts its antihypertensive effect by selectively blocking L-type calcium channels, particularly in vascular smooth muscle cells. [, ] This inhibition reduces calcium influx, leading to vasodilation and a subsequent decrease in blood pressure. Its high lipophilicity contributes to its long duration of action by facilitating penetration into cell membranes and sustained binding to calcium channels. []
a) Calcium Channel Research: Studying the structure, function, and pharmacology of L-type calcium channels, particularly in cardiovascular and neuronal systems. [, ]
b) Drug Discovery and Development: Serving as a lead compound for designing and developing novel antihypertensive agents with improved efficacy, selectivity, and pharmacokinetic profiles. [, ]
c) Stereochemistry and Drug Action: Investigating the influence of chirality on drug-target interactions and pharmacological activity, contributing to a deeper understanding of structure-activity relationships. []
d) Analytical Method Development: Developing and validating analytical methods for quantifying (S)-Lercanidipine hydrochloride in biological samples, pharmaceutical formulations, and environmental matrices. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: